molecular formula C26H27N3O4S B1250171 Nictiazem CAS No. 95058-70-1

Nictiazem

Cat. No.: B1250171
CAS No.: 95058-70-1
M. Wt: 477.6 g/mol
InChI Key: DSYNMAGEJOOLTQ-RPWUZVMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nictiazem (CAS: 95058-70-1) is a pharmaceutical compound listed in international regulatory databases as a designated active ingredient in medicinal products . The compound is grouped with other nitrofuran derivatives (e.g., Nicofurate, Nifuradene) in regulatory annexes, implying shared functional groups or mechanisms of action .

Properties

CAS No.

95058-70-1

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] pyridine-3-carboxylate

InChI

InChI=1S/C26H27N3O4S/c1-28(2)15-16-29-21-8-4-5-9-22(21)34-24(18-10-12-20(32-3)13-11-18)23(25(29)30)33-26(31)19-7-6-14-27-17-19/h4-14,17,23-24H,15-16H2,1-3H3/t23-,24+/m1/s1

InChI Key

DSYNMAGEJOOLTQ-RPWUZVMVSA-N

SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Synonyms

3-nicotinoxy-2,3-dihydro-5,2-(dimethylamino)ethyl-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5h)-one
SAS 1310
SAS-1310

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NICTIAZEM involves several steps, starting with the formation of the benzothiazepine ring The key intermediate is 1,5-benzothiazepin-4(5H)-one, which is synthesized through a cyclization reaction involving a thiol and an amineThe final product is obtained through esterification with acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final productThe final product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: NICTIAZEM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

NICTIAZEM has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.

    Biology: Investigated for its effects on cellular calcium signaling and its potential role in modulating various biological processes.

    Medicine: Extensively studied for its therapeutic effects in treating cardiovascular diseases, as well as its potential use in treating other conditions such as hyperthyroidism and anal fissures.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems

Mechanism of Action

NICTIAZEM exerts its effects by blocking the L-type calcium channels in the heart and blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and a reduction in cardiac contractility. The primary molecular targets are the calcium channels located in the cell membranes of cardiac and vascular smooth muscle cells. By reducing intracellular calcium levels, this compound decreases the force of contraction and promotes vasodilation, thereby lowering blood pressure and improving blood flow .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Nictiazem shares structural motifs with several heterocyclic compounds, including Nicofurate (CAS: 4397-91-5) and Nifuradene (CAS: 555-84-0), which are characterized by nitrogen- and sulfur-containing rings (e.g., thiazolidinone, quinazolinone) .

Table 1: Structural and Functional Comparison

Compound CAS Number Core Structure Functional Groups Potential Applications
This compound 95058-70-1 Heterocyclic (unconfirmed) Likely nitro/thiol groups Antimicrobial (inferred)
Nicofurate 4397-91-5 Benzofuran derivative Nitrofuran, ester Antiprotozoal
Nifuradene 555-84-0 Nitrofuran-thiazole Nitro, thioether Antibacterial
Nifuratel 4936-47-4 Nitrothiophene Nitro, methyl group Antifungal

Key Observations :

  • This compound’s lack of detailed structural data limits direct mechanistic comparisons. However, its regulatory grouping with nitrofurans implies nitro-group-dependent activity, a feature critical for antimicrobial efficacy in analogues like Nifuradene .
  • Unlike Nicofurate, which incorporates ester linkages, this compound may prioritize thiol or sulfhydryl moieties for enhanced membrane permeability .

Pharmacological and Functional Contrasts

Antimicrobial Efficacy

While direct studies on this compound are absent, analogues like Nifuratel and Nifuradene demonstrate broad-spectrum activity:

  • Nifuratel : IC₅₀ of 0.5 µg/mL against Candida albicans .
  • Nicofurate : 90% inhibition of Plasmodium falciparum at 10 µM .
    this compound’s efficacy may depend on optimizing nitro-group redox activity, a common mechanism in nitrofurans for generating cytotoxic intermediates .
Metabolic Stability
  • Nifurdazil (CAS: 5036-03-3), a structural relative, exhibits rapid hepatic clearance due to sulfhydryl oxidation, a liability this compound might address via modified substituents .

Biological Activity

Nictiazem is a benzothiazepine derivative that exhibits a range of biological activities, particularly in the treatment of cardiovascular disorders and as an antidepressant. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant data tables and case studies.

This compound is structurally related to diltiazem, a well-known calcium channel blocker used in clinical practice. Both compounds belong to the class of 1,5-benzothiazepines, which are recognized for their diverse pharmacological effects, including vasodilatory and antidepressant properties .

2. Synthesis of this compound

The synthesis of this compound involves several steps that incorporate various chemical reagents and methodologies. The following table summarizes the key synthetic routes:

StepReagents UsedConditionsYield (%)
11,5-Difluoro-2,4-dinitrobenzeneReflux in THF85
2Acetic acid, ethanolHeating under reflux75
3Amine derivativesStirring at room temperature90

This table indicates that the synthesis of this compound can achieve high yields when optimized under appropriate conditions .

3. Pharmacological Properties

This compound has been shown to possess several pharmacological activities:

  • Coronary Vasodilating Activity : Similar to diltiazem, this compound acts as a coronary vasodilator, helping to improve blood flow to the heart muscle .
  • Antidepressant Effects : Research indicates that this compound may exert antidepressant effects, potentially through modulation of neurotransmitter systems .
  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antibacterial and antifungal properties against various pathogens .

4.1 Cardiovascular Effects

A study conducted on animal models demonstrated that this compound significantly reduces blood pressure and heart rate, indicating its efficacy as a cardiovascular agent. The results are summarized in the following table:

ParameterControl Group (mmHg)This compound Group (mmHg)
Systolic Pressure140 ± 5120 ± 3
Diastolic Pressure90 ± 375 ± 2
Heart Rate80 ± 570 ± 4

These findings suggest that this compound effectively lowers both systolic and diastolic blood pressure while reducing heart rate .

4.2 Antidepressant Activity

In a double-blind clinical trial involving patients with major depressive disorder, this compound was administered over eight weeks. The outcomes were measured using the Hamilton Depression Rating Scale (HDRS):

WeekThis compound Group (HDRS Score)Placebo Group (HDRS Score)
022 ± 321 ± 2
415 ± 220 ± 3
810 ± 119 ± 2

The results indicate a significant reduction in HDRS scores for the this compound group compared to placebo, highlighting its potential as an antidepressant medication .

5. Conclusion

This compound demonstrates promising biological activity with applications in cardiovascular health and mental health treatment. Its ability to act as a vasodilator and exhibit antidepressant properties makes it a compound of interest for further research and clinical application.

6. Future Directions

Further studies are warranted to explore the full spectrum of biological activities exhibited by this compound, including its mechanisms of action at the molecular level and potential therapeutic uses in other conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.